molecular formula C10H19ClN2O2 B7567967 N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide

N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide

Cat. No. B7567967
M. Wt: 234.72 g/mol
InChI Key: HNEVNGRBUCTRCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). This compound has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including diabetes, cancer, and neurodegenerative disorders.

Mechanism of Action

N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide activates AMPK, a protein kinase that plays a crucial role in regulating cellular energy homeostasis. AMPK activation leads to the inhibition of anabolic pathways, such as protein and lipid synthesis, and the activation of catabolic pathways, such as glucose uptake and fatty acid oxidation. N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide activates AMPK by binding to the γ-subunit of the enzyme, leading to conformational changes that increase its activity.
Biochemical and Physiological Effects:
N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has been shown to have various biochemical and physiological effects. It has been shown to increase glucose uptake and insulin sensitivity in skeletal muscle cells, reduce hepatic glucose production, and improve glucose tolerance in animal models of diabetes. N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has also been shown to induce apoptosis in cancer cells, reduce neuroinflammation, and improve cognitive function in animal models of neurodegenerative disorders.

Advantages and Limitations for Lab Experiments

N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach intracellular targets. It is also relatively stable and can be stored at room temperature for extended periods. However, N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has several limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has been shown to have off-target effects, which can complicate the interpretation of results.

Future Directions

For the study of N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide include the development of more potent and selective activators, investigation of its effects on other cellular pathways, and exploration of its use in combination with other drugs or therapies.

Synthesis Methods

The synthesis of N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide involves the reaction of tert-butylamine with 2-chloro-N-methylpropanamide, followed by the reaction of the resulting product with ethyl oxalyl chloride. The final product is obtained by treating the intermediate with lithium aluminum hydride. The yield of N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide synthesis is around 20-30%.

Scientific Research Applications

N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, making it a potential candidate for the treatment of type 2 diabetes. N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has also been shown to induce apoptosis in cancer cells, making it a potential anticancer agent. In addition, N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide has been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders, such as Alzheimer's disease.

properties

IUPAC Name

N-[2-(tert-butylamino)-2-oxoethyl]-2-chloro-N-methylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClN2O2/c1-7(11)9(15)13(5)6-8(14)12-10(2,3)4/h7H,6H2,1-5H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNEVNGRBUCTRCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N(C)CC(=O)NC(C)(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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